![molecular formula C14H18FN B1417056 Bis-cyclopropylmethyl-(4-fluorophenyl)-amine CAS No. 2203071-89-8](/img/structure/B1417056.png)
Bis-cyclopropylmethyl-(4-fluorophenyl)-amine
Overview
Description
Scientific Research Applications
Catalysis and Synthesis
- Copper-catalyzed amination reactions of halobenzenes with amines in the presence of base utilize ligands similar to Bis-cyclopropylmethyl-(4-fluorophenyl)-amine, demonstrating its potential in facilitating the synthesis of secondary or tertiary amines with good to excellent yields (Gajare et al., 2004).
Material Science and Polymer Chemistry
- Research on curing systems of benzoxazine with amine for bis-benzoxazine monomers indicates the relevance of amines in enhancing the thermosetting resins' chemical structure, material properties, and processability, which could extend to the applications of Bis-cyclopropylmethyl-(4-fluorophenyl)-amine (Sun et al., 2015).
- The development of novel polyimides derived from bis(ether amine) monomers for creating organosoluble and optically transparent materials suggests potential applications in advanced material engineering and optoelectronic devices (Zhang et al., 2010).
Sensing and Detection Technologies
- The synthesis and fluorescence behavior of amphiphilic polymers incorporating a bis-amine co-monomer highlight the use of such compounds in developing environmentally sensitive molecular pH probes for potential in vivo applications, indicating possible research applications of Bis-cyclopropylmethyl-(4-fluorophenyl)-amine in biosensing and diagnostics (Eccleston et al., 2004).
properties
IUPAC Name |
N,N-bis(cyclopropylmethyl)-4-fluoroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN/c15-13-5-7-14(8-6-13)16(9-11-1-2-11)10-12-3-4-12/h5-8,11-12H,1-4,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHIWDQOMJICFDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN(CC2CC2)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis-cyclopropylmethyl-(4-fluorophenyl)-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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